molecular formula C14H14N2O4 B11802461 Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 1364523-65-8

Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11802461
CAS No.: 1364523-65-8
M. Wt: 274.27 g/mol
InChI Key: SIASNOOUTFUCHV-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and a methoxyphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 4-carboxy-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Ethyl 4-formyl-1-(2-substituted phenyl)-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-formyl-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 4-formyl-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

1364523-65-8

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 4-formyl-1-(2-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-6-4-5-7-12(11)19-2/h4-9H,3H2,1-2H3

InChI Key

SIASNOOUTFUCHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2OC

Origin of Product

United States

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